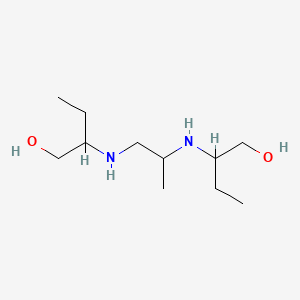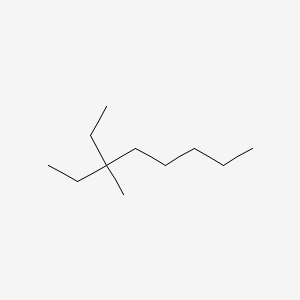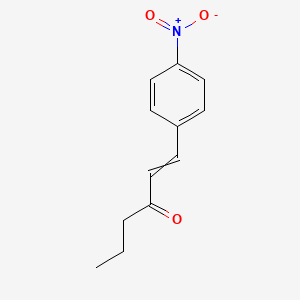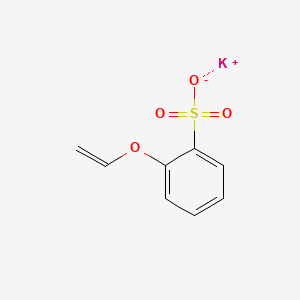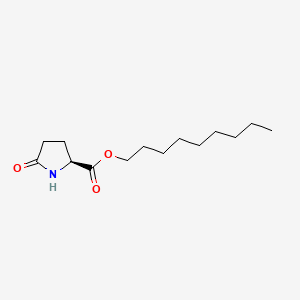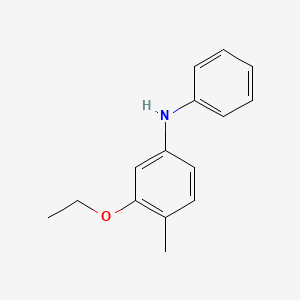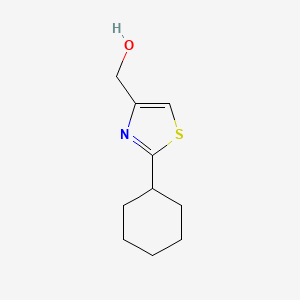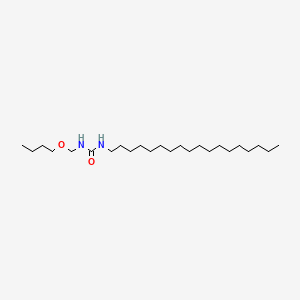
1-(Butoxymethyl)-3-octadecylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Butoxymethyl)-3-octadecylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a butoxymethyl group and an octadecyl chain attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Butoxymethyl)-3-octadecylurea typically involves the reaction of octadecylamine with butoxymethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(Butoxymethyl)-3-octadecylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The butoxymethyl and octadecyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in the formation of new urea derivatives with different functional groups.
Scientific Research Applications
1-(Butoxymethyl)-3-octadecylurea has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to cell membrane interactions and lipid metabolism.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Butoxymethyl)-3-octadecylurea involves its interaction with specific molecular targets and pathways. The compound can interact with lipid bilayers, affecting membrane fluidity and permeability. Additionally, it may modulate the activity of enzymes involved in lipid metabolism, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(Methoxymethyl)-3-octadecylurea
- 1-(Ethoxymethyl)-3-octadecylurea
- 1-(Propoxymethyl)-3-octadecylurea
Uniqueness
1-(Butoxymethyl)-3-octadecylurea is unique due to its specific butoxymethyl group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness can influence its solubility, reactivity, and interactions with biological systems, making it a valuable compound for various applications.
Properties
CAS No. |
94277-84-6 |
|---|---|
Molecular Formula |
C24H50N2O2 |
Molecular Weight |
398.7 g/mol |
IUPAC Name |
1-(butoxymethyl)-3-octadecylurea |
InChI |
InChI=1S/C24H50N2O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-24(27)26-23-28-22-6-4-2/h3-23H2,1-2H3,(H2,25,26,27) |
InChI Key |
HWSGWVHMCJKESQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)NCOCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



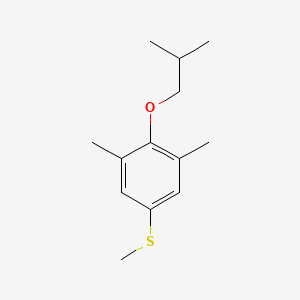
![(2,5-Dioxopyrrolidin-1-yl) 4-[(3-chloro-4-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12642276.png)


